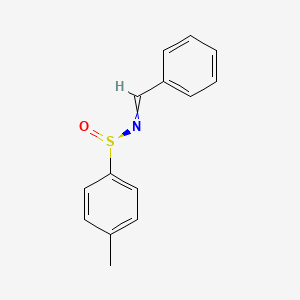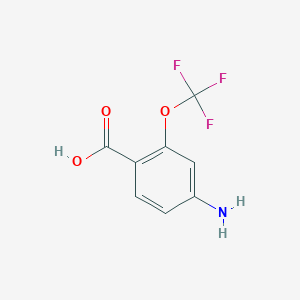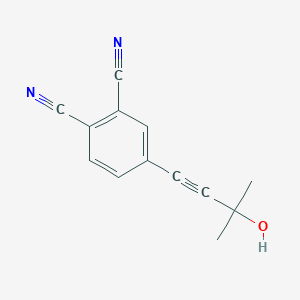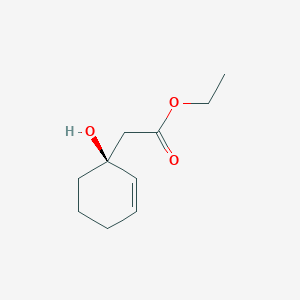![molecular formula C18H29N3O2 B12571026 N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide CAS No. 185347-50-6](/img/structure/B12571026.png)
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a propyl chain, and a phenyl ring attached to an oxobutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzylamine with 3-diethylaminopropylamine in the presence of a suitable catalyst to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-oxobutanoyl chloride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxobutanamide moiety to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diethylamino group, a propyl chain, and an oxobutanamide moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
185347-50-6 |
|---|---|
Molekularformel |
C18H29N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[4-[[3-(diethylamino)propylamino]methyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H29N3O2/c1-4-21(5-2)12-6-11-19-14-16-7-9-17(10-8-16)20-18(23)13-15(3)22/h7-10,19H,4-6,11-14H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
XBYZAWWIIPKLON-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNCC1=CC=C(C=C1)NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)


![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)

